molecular formula C20H23BrN2O3S B3484230 4-Bromo-N-(4-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide

4-Bromo-N-(4-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide

Cat. No.: B3484230
M. Wt: 451.4 g/mol
InChI Key: SEFKYJMIMFLHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(4-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is a chemical compound that has been used in scientific research for various purposes. This compound is a sulfonamide derivative that has been synthesized using a specific method. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide is not fully understood. However, it has been proposed that the compound may act as an inhibitor of certain enzymes or proteins that are involved in the development and progression of diseases. It may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells and reduce inflammation. In vivo studies have shown that the compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-N-(4-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide in lab experiments is its high potency and selectivity. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the results of experiments.

Future Directions

There are several future directions for the research on 4-Bromo-N-(4-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide. One area of research is the identification of specific targets and pathways that are affected by the compound. This could help to better understand the mechanism of action and develop more effective drugs based on this compound. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.

Scientific Research Applications

4-Bromo-N-(4-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide has been used in scientific research for various purposes. One of the main applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.

Properties

IUPAC Name

4-bromo-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-16-4-6-17(7-5-16)14-23(15-20(24)22-12-2-3-13-22)27(25,26)19-10-8-18(21)9-11-19/h4-11H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFKYJMIMFLHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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